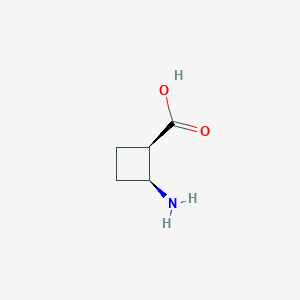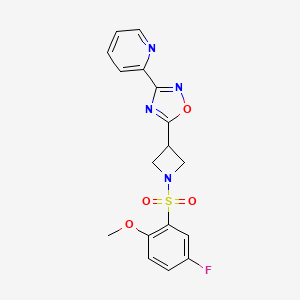
5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole” is listed under CAS No. 1251551-11-71.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound1.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the search results.Scientific Research Applications
Antimicrobial and Antitubercular Agents
Research indicates that derivatives of benzene sulfonamide pyrazole oxadiazole have been explored for their antimicrobial and antitubercular activities. Docking simulations suggest that these compounds could serve as potential inhibitors against Mycobacterium tuberculosis, with some derivatives showing promising activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes. This highlights the potential of structurally similar compounds, such as the one , in the development of new antimicrobial and antitubercular therapies (Shingare et al., 2022).
Herbicidal Activity
Compounds with a 1,3,4-oxadiazole ring have also been investigated for their herbicidal activity. Studies on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring revealed moderate to high levels of activity against various weeds, suggesting potential applications of such compounds in agricultural chemistry (Tajik & Dadras, 2011).
Anticancer Agents
The synthesis and evaluation of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents have been a focus of some studies. These compounds have shown moderate cytotoxicity against MCF-7 breast cancer cell lines, suggesting that molecules incorporating 1,3,4-oxadiazole derivatives might hold promise in the development of anticancer drugs (Redda & Gangapuram, 2007).
Antimicrobial Evaluation
Another area of interest is the synthesis of quinoline-oxadiazole-based azetidinone derivatives, which have been characterized and evaluated for their antimicrobial activity. These studies provide insights into how structural variations can impact biological activity, potentially guiding the design of new compounds with enhanced efficacy (Dodiya et al., 2012).
Safety And Hazards
There is no specific information available on the safety and hazards associated with this compound.
Future Directions
The future directions for research or application of this compound are not available in the search results.
properties
IUPAC Name |
5-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-25-14-6-5-12(18)8-15(14)27(23,24)22-9-11(10-22)17-20-16(21-26-17)13-4-2-3-7-19-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDJXHCTJOKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Propan-2-yl)({[2-(pyridin-2-yl)phenyl]methyl})amine](/img/structure/B2800106.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/no-structure.png)
![[(Pyridin-3-ylmethyl)thio]acetic acid](/img/structure/B2800108.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)
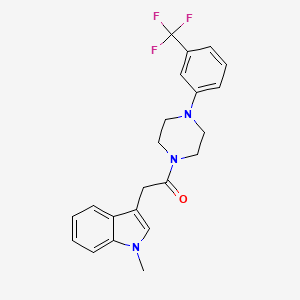
![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate](/img/structure/B2800116.png)
![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)
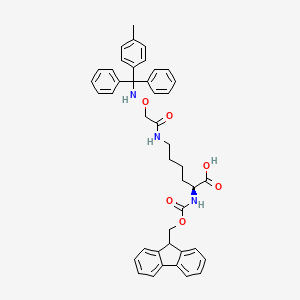
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)
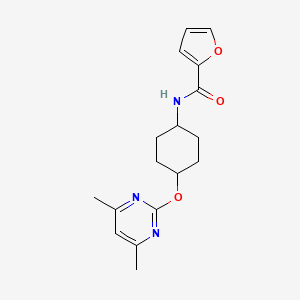
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)
